ethyl 2-{[(4-ethoxyphenoxy)acetyl]amino}benzoate
Overview
Description
Ethyl 2-{[(4-ethoxyphenoxy)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.14197277 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Packing Interactions
Ethyl 2-{[(4-ethoxyphenoxy)acetyl]amino}benzoate and related compounds are studied for their unique crystal packing interactions, utilizing rare N⋯π, C–H⋯N, and C–H⋯O hydrogen bonds to form distinctive structural motifs in crystalline assemblies (Zhang et al., 2011).
Synthesis of Heterocyclic Systems
These compounds are integral in synthesizing heterocyclic systems, showing versatility as reagents for preparing various pharmacologically relevant structures, including pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, demonstrating their utility in medicinal chemistry (Selič et al., 1997).
Optical Nonlinear Properties
The optical nonlinear properties of derivatives have been explored, indicating potential applications in optical limiting technologies due to their significant nonlinear refractive indices and optical limiting thresholds. This research suggests these compounds could be used in developing optical limiters (Abdullmajed et al., 2021).
Enzyme Mimicry
Cadmium(II) complexes involving ethyl 4-hydroxy-3,5-bis(((2-hydroxyethyl)(pyridin-2-ylmethyl)amino)methyl)benzoate derivatives serve as mimics for organophosphate pesticide degrading enzymes and metallo-β-lactamases, demonstrating potential for bioremediation and therapeutic applications in inhibiting antibiotic-resistant bacteria (Daumann et al., 2012).
Anti-juvenile Hormone Agents
Research into the biological activity of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a derivative, has shown promising anti-juvenile hormone activity, indicating potential applications in pest control strategies to induce precocious metamorphosis in insect larvae (Ishiguro et al., 2003).
Properties
IUPAC Name |
ethyl 2-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-23-14-9-11-15(12-10-14)25-13-18(21)20-17-8-6-5-7-16(17)19(22)24-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYVPKSYLRJCKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.